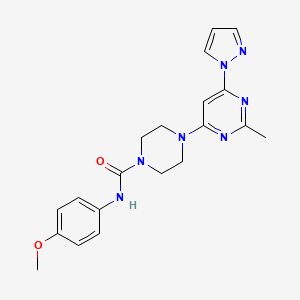

N-(4-methoxyphenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

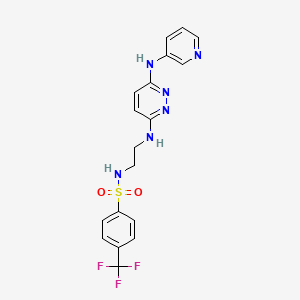

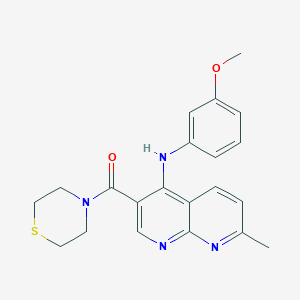

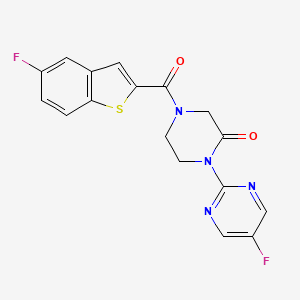

The compound N-(4-methoxyphenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a chemical entity that appears to be a derivative of pyrazole carboxamide with a piperazine moiety. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods for related compounds are discussed, which can provide insights into the synthesis, structure, and properties of the compound .

Synthesis Analysis

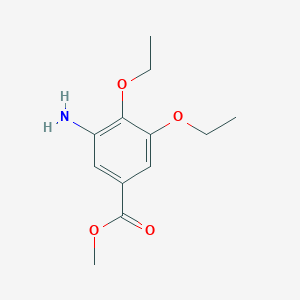

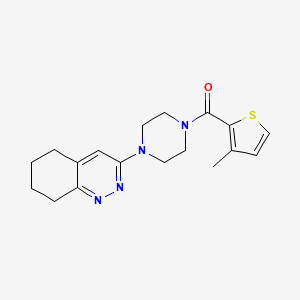

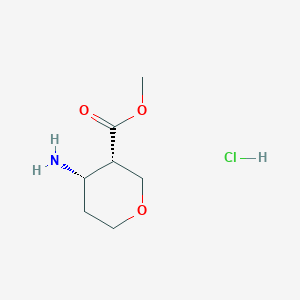

The synthesis of related pyrazole carboxamide derivatives is described in the literature. For instance, a series of novel derivatives were synthesized and characterized using IR, ^1H NMR, and HRMS spectroscopy, with the structure of one derivative confirmed by X-ray crystal analysis . Another related compound, tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, was synthesized and its structure was elucidated, showing the presence of a piperazine ring adopting a chair conformation . These methods and characterizations suggest that similar synthetic routes and analytical techniques could be applied to the synthesis and analysis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the dihedral angles between the pyrimidine and methoxyphenyl rings in a related compound were reported, which provides information on the spatial arrangement of the rings . This information can be used to infer the possible conformation of the this compound molecule, which likely also features a piperazine ring in a chair conformation and specific dihedral angles between its constituent rings.

Chemical Reactions Analysis

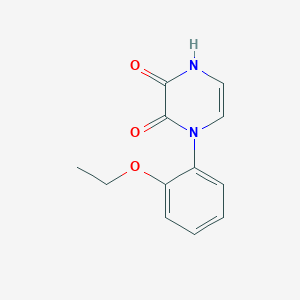

The papers provided do not detail specific chemical reactions involving the exact compound . However, the synthesis of related compounds involves steps such as acylation, deprotection, and salt formation . These reactions are common in the synthesis of carboxamide derivatives and could be relevant to the synthesis of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, the presence of a piperazine ring suggests that the compound may exhibit basic properties and could form salts with acids . The methoxy group may confer additional stability to the aromatic ring through resonance, and the pyrimidine and pyrazole rings could contribute to the compound's electronic and steric characteristics. The compound's solubility, melting point, and other physical properties would need to be determined experimentally.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

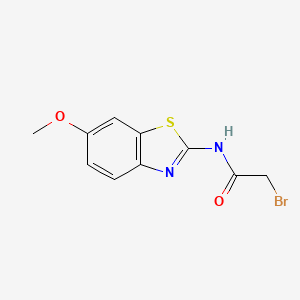

Synthesis of Novel Heterocyclic Compounds

This compound is utilized as a precursor for synthesizing various heterocyclic compounds like benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines. These compounds exhibit significant anti-inflammatory and analgesic activities, as well as COX-2 inhibitory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential PET Agent for Imaging of IRAK4 Enzyme in Neuroinflammation

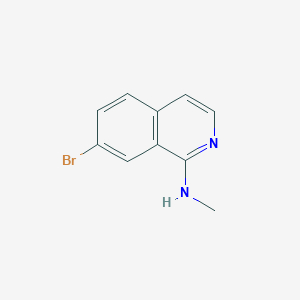

A related compound has been synthesized for use as a positron emission tomography (PET) agent. This is aimed at imaging the IRAK4 enzyme, which is significant in neuroinflammation studies (Wang et al., 2018).

Cytotoxicity and Cancer Research

- In Vitro Cytotoxic Activity Against Cancer Cells: Some derivatives of this compound have been studied for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer research (Hassan, Hafez, & Osman, 2014).

Structural Analysis and Characterization

- X-Ray Structure Characterisation: Novel pyrazole carboxamide derivatives containing piperazine moiety, related to this compound, have been synthesized and structurally characterized using X-ray crystal analysis (Lv, Ding, & Zhao, 2013).

Radioligand Development

- Development of PET Dopamine D3 Receptor Radioligands: Carbon-11-labeled carboxamide derivatives related to this compound have been synthesized as potential PET radioligands for imaging dopamine D3 receptors (Gao et al., 2008).

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O2/c1-15-22-18(14-19(23-15)27-9-3-8-21-27)25-10-12-26(13-11-25)20(28)24-16-4-6-17(29-2)7-5-16/h3-9,14H,10-13H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYYKVRFVTZEPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

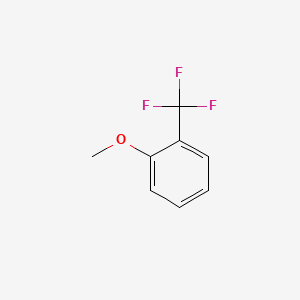

Molecular Formula |

C20H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[4-[(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3010004.png)

![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B3010009.png)

![N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3010012.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010014.png)